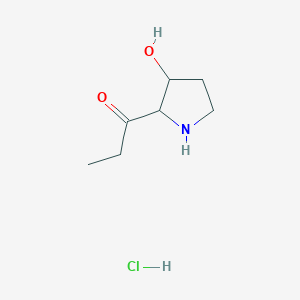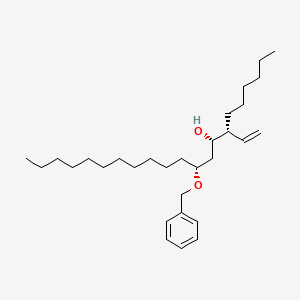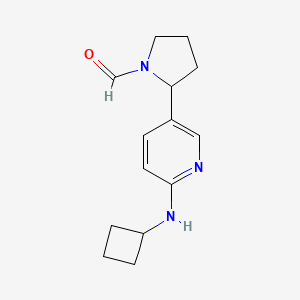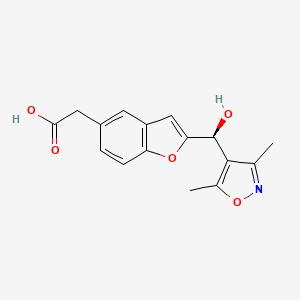
ADC toxin 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cytotoxic effects of small molecule drugs. ADC toxin 1 is a cytotoxic payload used in ADCs, designed to selectively target and kill cancer cells while minimizing damage to healthy tissues. This compound is conjugated to an antibody that specifically binds to antigens expressed on the surface of cancer cells, allowing for targeted delivery of the cytotoxic agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ADC toxin 1 involves several steps, including the preparation of the cytotoxic payload, the linker, and the conjugation to the antibody. The cytotoxic payload is typically synthesized through a series of organic reactions, such as alkylation, acylation, and cyclization. The linker, which connects the payload to the antibody, is synthesized using bifunctional reagents that can react with both the payload and the antibody.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the cytotoxic payload and the linker, followed by conjugation to the antibody. This process requires stringent quality control measures to ensure the purity and stability of the final product. The conjugation process is typically carried out in a controlled environment to prevent contamination and degradation of the ADC.
化学反応の分析
Types of Reactions
ADC toxin 1 undergoes various chemical reactions, including:
Oxidation: The cytotoxic payload can be oxidized to form reactive intermediates that can interact with cellular components.
Reduction: Reduction reactions can modify the cytotoxic payload, altering its activity and stability.
Substitution: Substitution reactions can introduce functional groups that enhance the binding affinity of the payload to the target antigen.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and dithiothreitol.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include modified cytotoxic payloads with enhanced stability, binding affinity, and cytotoxicity. These modifications can improve the overall efficacy of the ADC.
科学的研究の応用
ADC toxin 1 has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel ADCs with improved targeting and cytotoxicity.
Biology: Studied for its effects on cellular processes and mechanisms of action.
Medicine: Applied in the treatment of various cancers, including breast cancer, lymphoma, and leukemia.
Industry: Utilized in the production of ADCs for clinical trials and commercial use.
作用機序
The mechanism of action of ADC toxin 1 involves several steps:
Binding: The antibody component of the ADC binds to the target antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.
Release: The cytotoxic payload is released from the antibody within the cancer cell, typically through lysosomal degradation.
Cytotoxicity: The released payload interacts with cellular components, such as DNA or microtubules, leading to cell death.
類似化合物との比較
ADC toxin 1 can be compared with other cytotoxic payloads used in ADCs, such as:
Monomethyl auristatin E (MMAE): A potent microtubule inhibitor used in several FDA-approved ADCs.
Maytansinoids: A class of microtubule inhibitors derived from the natural product maytansine.
Calicheamicin: A DNA-damaging agent used in ADCs targeting hematological malignancies.
This compound is unique in its specific mechanism of action and its ability to be conjugated to a wide range of antibodies, making it a versatile and effective cytotoxic payload for ADCs.
特性
分子式 |
C32H52O9 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
(1S,2S,5R,7R,10S,11S,14R,16R,19S,20S,23R,25R)-5,14-diethyl-2,11,20,23-tetramethyl-4,13,22,28,29,30-hexaoxatetracyclo[23.2.1.17,10.116,19]triacontane-3,12,21-trione |
InChI |
InChI=1S/C32H52O9/c1-7-22-16-25-10-13-27(38-25)19(4)30(33)36-18(3)15-24-9-12-28(37-24)20(5)31(34)40-23(8-2)17-26-11-14-29(39-26)21(6)32(35)41-22/h18-29H,7-17H2,1-6H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+/m1/s1 |
InChIキー |
MXZXIBZNZUOHER-VHWZNAHMSA-N |
異性体SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O1)C)CC)C)C)C |
正規SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O1)C)CC)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)


![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)





![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)



